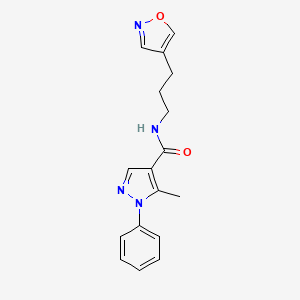

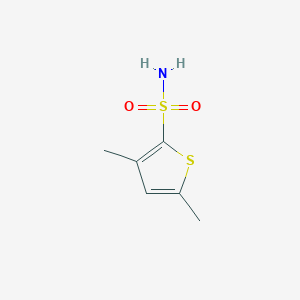

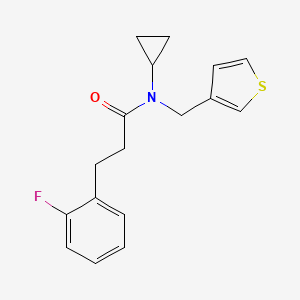

![molecular formula C13H14N2O3 B2668300 (2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide CAS No. 1356818-23-9](/img/structure/B2668300.png)

(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide, also known as CAY10512, is a chemical compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential use in various fields of research, such as cancer treatment and drug development. In

Scientific Research Applications

1. Optical Properties and Molecular Interactions

(2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide, as part of 3-aryl-2-cyano acrylamide derivatives, has been studied for its optical properties influenced by distinct stacking modes. Different derivatives exhibit varying luminescence and emission behaviors under mechanical grinding, attributed to transformations between crystalline and amorphous phases. The study of these properties helps understand molecular interactions and stacking modes in solid-state materials (Qing‐bao Song et al., 2015).

2. Bio-based Polymer Development

Research has explored the use of phloretic acid, related to (2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide, in the development of bio-based polymers. These polymers, with enhanced reactivity towards benzoxazine ring formation, offer promising applications in material science due to their sustainable and renewable nature (Acerina Trejo-Machin et al., 2017).

3. Corrosion Inhibition in Metal Surfaces

This compound has been investigated for its role in corrosion inhibition, particularly for copper in nitric acid solutions. The research highlighted its effectiveness as a mixed-type inhibitor, reducing the double-layer capacitance on copper surfaces, thus offering potential applications in protecting metal surfaces against corrosion (Ahmed Abu-Rayyan et al., 2022).

4. Crystal Structure and Molecular Inhibitors

Studies have examined the molecular structure of related compounds, noting their potential as inhibitors of key enzymes like Bruton's tyrosine kinase (BTK). These findings suggest potential applications in designing targeted molecular inhibitors for various biological processes (S. Ghosh et al., 2000).

5. Pharmaceutical Applications

While not directly involving (2Z)-2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide, studies on analogs like leflunomide metabolites highlight potential pharmaceutical applications, particularly in the development of drugs with specific molecular targets (Sutapa Ghosh et al., 1999).

properties

IUPAC Name |

(Z)-2-cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-17-6-7-18-12-4-2-10(3-5-12)8-11(9-14)13(15)16/h2-5,8H,6-7H2,1H3,(H2,15,16)/b11-8- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBSPGIYRSPJAD-FLIBITNWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C=C(C#N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCOC1=CC=C(C=C1)/C=C(/C#N)\C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-[4-(2-methoxyethoxy)phenyl]prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2668219.png)

![6-Chloro-1,3-diiodoimidazo[1,5-a]pyridine](/img/structure/B2668220.png)

![3-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2668225.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-cyanobenzamide](/img/structure/B2668233.png)

![5-Benzyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-6(5H)-one](/img/structure/B2668238.png)